4-(7-Acetoxychroman-3-yl)phenyl acetate
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Overview
Description
4-(7-Acetoxychroman-3-yl)phenyl acetate is a chemical compound with the molecular formula C19H18O5 and a molecular weight of 326.34. It is also known by its systematic name, 2H-1-Benzopyran-7-ol, 3-[4-(acetyloxy)phenyl]-3,4-dihydro-, 7-acetate . This compound is characterized by the presence of a chroman ring system substituted with acetoxy groups, making it a derivative of chroman.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Acetoxychroman-3-yl)phenyl acetate typically involves multi-step organic reactions. One common method includes the reaction of pyrene-4,5-dione with ammonium acetate, 4-(tert-butyl)aniline, and 7-(diethylamino)coumarin-3-carbaldehyde in acetic acid as the medium . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. This includes the use of industrial reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(7-Acetoxychroman-3-yl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromanone derivatives, while reduction may produce chromanol derivatives.
Scientific Research Applications
4-(7-Acetoxychroman-3-yl)phenyl acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(7-Acetoxychroman-3-yl)phenyl acetate involves its interaction with specific molecular targets and pathways. The acetoxy groups play a crucial role in its reactivity and biological activity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(7-Hydroxychroman-3-yl)phenyl acetate
- 4-(7-Methoxychroman-3-yl)phenyl acetate
- 4-(7-Ethoxychroman-3-yl)phenyl acetate
Uniqueness
4-(7-Acetoxychroman-3-yl)phenyl acetate is unique due to its specific substitution pattern and the presence of acetoxy groups, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[4-(7-acetyloxy-3,4-dihydro-2H-chromen-3-yl)phenyl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-12(20)23-17-6-3-14(4-7-17)16-9-15-5-8-18(24-13(2)21)10-19(15)22-11-16/h3-8,10,16H,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMVBBSMLVGUHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2CC3=C(C=C(C=C3)OC(=O)C)OC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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